molecular formula C6H4N2O3 B3290468 3-Formyl-2-pyrazinecarboxylic acid CAS No. 865061-50-3

3-Formyl-2-pyrazinecarboxylic acid

Cat. No.: B3290468
CAS No.: 865061-50-3
M. Wt: 152.11 g/mol
InChI Key: CINFOIVLINCDLI-UHFFFAOYSA-N
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Description

3-Formyl-2-pyrazinecarboxylic acid is a chemical compound with the molecular formula C6H4N2O3 . It appears as a light pink to light red solid .


Synthesis Analysis

The synthesis of pyrazines, including this compound, can involve a sequence that begins with the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization . Another method involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies . The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium was calculated .


Chemical Reactions Analysis

Reactions of 3-amino-2-pyrazinecarboxylic acid with SnCl2 under different hydrothermal conditions and crystallization processes produced two new mononuclear Sn(ii) compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 152.11 . It is slightly soluble in methanol and water . Its boiling point is 354.2±42.0°C at 760 mmHg, and it has a predicted density of 1.519±0.06 g/cm3 .

Future Directions

The future directions for 3-Formyl-2-pyrazinecarboxylic acid could involve further exploration of its synthesis methods, its potential applications, and its properties. For instance, the synthesis and study of complexes of this type constitute the general aim of some current work . Additionally, the manufacture and uses of furan platform chemicals directly available from biomass are being explored .

Properties

IUPAC Name

3-formylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-3-4-5(6(10)11)8-2-1-7-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFOIVLINCDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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